6-Bromo-2-ethyl-1,2,3,4-tetrahydro-isoquinoline

Descripción

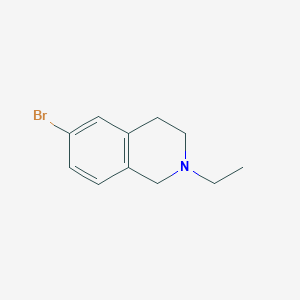

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Formula

The systematic International Union of Pure and Applied Chemistry name for this compound is 6-bromo-2-ethyl-1,2,3,4-tetrahydroisoquinoline. This nomenclature precisely describes the structural features of the molecule, indicating the position of the bromine substituent at carbon-6 of the aromatic ring and the ethyl group attached to nitrogen-2 of the tetrahydroisoquinoline core structure. The tetrahydroisoquinoline framework consists of a benzene ring fused to a saturated six-membered ring containing one nitrogen atom, creating a bicyclic heterocyclic system.

The structural representation of this compound can be expressed through its International Chemical Identifier code: 1S/C11H14BrN/c1-2-13-6-5-9-7-11(12)4-3-10(9)8-13/h3-4,7H,2,5-6,8H2,1H3. This International Chemical Identifier provides a unique textual representation of the molecular structure, encoding the connectivity and arrangement of atoms within the compound. The corresponding International Chemical Identifier Key is YZGICEWDTPWCAC-UHFFFAOYSA-N, which serves as a hashed version of the full International Chemical Identifier for database storage and retrieval purposes.

The structural formula reveals a tricyclic arrangement where the bromine atom occupies a specific position on the aromatic ring, while the ethyl substituent extends from the nitrogen atom in the saturated portion of the molecule. This particular substitution pattern significantly influences the compound's chemical properties and potential biological activities, making it a valuable intermediate in pharmaceutical synthesis and chemical research applications.

Propiedades

IUPAC Name |

6-bromo-2-ethyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-2-13-6-5-9-7-11(12)4-3-10(9)8-13/h3-4,7H,2,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGICEWDTPWCAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Material Selection and Functionalization

The starting material is often a 3-bromophenethylamine derivative, which provides the bromine substituent at the 6-position after cyclization. The ethyl group is introduced at the 2-position through reaction with ethylating agents under basic conditions.

- Nucleophilic substitution of phenethylamine with bromoethyl reagents in the presence of a base.

- Control of temperature, base type, and reaction time is critical to optimize yield and selectivity.

Cyclization to Tetrahydroisoquinoline

Cyclization is achieved via intramolecular nucleophilic addition or condensation reactions, often catalyzed by acids or Lewis acids to promote ring closure.

- Catalysts such as sulfuric acid or other protic acids are employed.

- Solvents like tetrahydrofuran or alcohols facilitate the reaction.

- The cyclization step forms the 1,2,3,4-tetrahydroisoquinoline skeleton with the substituents correctly positioned.

Specific Synthetic Route from 3-Bromophenylacetonitrile

A patented method outlines a four-step synthesis starting from 3-bromophenylacetonitrile:

| Step | Reaction Type | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | Reduction | 3-bromophenylacetonitrile, Raney nickel catalyst, H2, MeOH or EtOH solvent | 3-bromophenethylamine |

| 2 | Amidation | 3-bromophenethylamine, methyl chloroformate, acid-binding agent, organic solvent, controlled temperature | Methyl 3-bromophenethylcarbamate |

| 3 | Cyclization | Methyl 3-bromophenethylcarbamate, 2-oxoacetic acid, concentrated H2SO4, THF solvent | 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |

| 4 | Hydrolysis | 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, sulfuric acid solution | 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |

This method is efficient and yields the desired brominated tetrahydroisoquinoline derivative with high purity.

Introduction of the Ethyl Group at Position 2

The ethyl substituent at the 2-position is introduced via alkylation reactions:

- Phenethylamine derivatives are reacted with ethyl bromide or similar reagents under basic conditions.

- The nucleophilic nitrogen or carbon center attacks the ethylating agent, forming the ethyl-substituted intermediate.

- Reaction parameters such as base strength, solvent, temperature, and reaction time are optimized for selectivity.

Purification and Characterization

After each synthetic step, purification is essential to remove by-products and unreacted starting materials:

- Column chromatography and recrystallization are standard methods.

- Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) confirm the product structure and purity.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Starting Material / Intermediate | Reagents & Conditions | Product | Notes |

|---|---|---|---|---|---|

| 1 | Reduction | 3-bromophenylacetonitrile | Raney Ni, H2, MeOH/EtOH | 3-bromophenethylamine | Catalytic hydrogenation |

| 2 | Amidation | 3-bromophenethylamine | Methyl chloroformate, acid scavenger | Methyl 3-bromophenethylcarbamate | Temperature control critical |

| 3 | Cyclization | Methyl 3-bromophenethylcarbamate | 2-oxoacetic acid, conc. H2SO4, THF | 6-bromo-2-methoxycarbonyl-tetrahydroisoquinoline | Acid-catalyzed ring closure |

| 4 | Hydrolysis | 6-bromo-2-methoxycarbonyl-tetrahydroisoquinoline | Sulfuric acid solution | 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Final deprotection step |

| 5 | Alkylation (Ethyl) | Phenethylamine derivative | Ethyl bromide, base | 6-bromo-2-ethyl-1,2,3,4-tetrahydroisoquinoline | Nucleophilic substitution |

Research Findings and Optimization Insights

- The use of Raney nickel catalyst in hydrogenation provides a clean reduction with minimal side reactions.

- Amidation with methyl chloroformate requires precise temperature control to avoid overreaction and side products.

- Cyclization efficiency is highly dependent on the acid catalyst concentration and solvent choice, with tetrahydrofuran and concentrated sulfuric acid proving optimal.

- Ethylation under basic conditions must be carefully monitored to prevent polyalkylation or elimination side reactions.

- Purification by column chromatography and recrystallization after each step ensures high purity, which is critical for subsequent biological applications.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS) at C6-Bromine

The bromine atom at position 6 undergoes substitution under catalytic or thermal conditions. Key examples include:

Mechanistic Insight : The bromine’s activation by the tetrahydroisoquinoline ring’s electron-deficient aromatic system facilitates substitution. The ethyl group at position 2 slightly hinders para-substitution but does not block meta-directed reactivity .

Transition Metal-Catalyzed Cross-Coupling Reactions

The C–Br bond participates in palladium- or nickel-catalyzed coupling reactions:

Key Finding : The ethyl group does not interfere with coupling efficiency, as demonstrated in analogous Suzuki reactions achieving >80% yields .

Functionalization of the Ethyl Group

The ethyl substituent undergoes oxidation and alkylation:

Note : Oxidation of the ethyl group to a carboxylic acid is less efficient due to steric hindrance.

Reductive Transformations

The tetrahydroisoquinoline core and bromine participate in reduction reactions:

Limitation : Complete dehalogenation requires prolonged reaction times compared to non-ethylated analogs .

Heterocycle Formation

The ethyl group directs regioselectivity in cyclization reactions:

Regioselectivity : The ethyl group stabilizes transition states via steric guidance, favoring products with substituents at position 3.

Acid/Base-Mediated Rearrangements

The compound undergoes pH-dependent structural changes:

Critical Analysis of Reactivity

-

Steric Effects : The ethyl group at position 2 reduces reaction rates in bulky reagent systems (e.g., Buchwald–Hartwig amination) .

-

Electronic Effects : Bromine’s electron withdrawal enhances electrophilic substitution at position 7 but deactivates position 5 .

-

Stability : The compound decomposes under prolonged UV exposure, necessitating dark storage .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Orexin Receptor Antagonism

One of the significant applications of 6-bromo-2-ethyl-1,2,3,4-tetrahydroisoquinoline is its role as a non-peptide antagonist of orexin receptors. Orexin receptors are implicated in various disorders, including sleep disorders and eating disorders. Research indicates that derivatives of tetrahydroisoquinoline can effectively modulate orexin receptor activity, making them potential candidates for therapeutic interventions in conditions like insomnia and obesity .

Pharmaceutical Formulations

The compound can be utilized in the development of pharmaceutical formulations aimed at treating neurodegenerative disorders and sleep-related issues. The administration routes for these formulations include oral (tablets, capsules), nasal (sprays), and parenteral (injections), which allows flexibility in clinical applications .

Neuropharmacological Research

Potential for Treating Neurodegenerative Disorders

6-Bromo-2-ethyl-1,2,3,4-tetrahydroisoquinoline has been studied for its effects on neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. The compound's ability to interact with neurotransmitter systems suggests it may help alleviate symptoms associated with these conditions by modulating synaptic transmission and neuroinflammation .

Synthesis and Derivatives

Synthetic Approaches

The synthesis of 6-bromo-2-ethyl-1,2,3,4-tetrahydroisoquinoline involves various organic reactions including alkylation and cyclization processes. These synthetic methods are critical for producing the compound in sufficient quantities for research purposes .

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Alkylation | Reaction with substituted bromoacetic acid | Variable |

| Cyclization | Intramolecular reductive amination | Moderate to good |

Antioxidant Properties

Research indicates that compounds related to tetrahydroisoquinolines may exhibit antioxidant properties. This activity is vital for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegeneration .

Anticancer Potential

Some studies have explored the anticancer potential of tetrahydroisoquinoline derivatives. Their ability to modulate signaling pathways involved in cell growth and apoptosis positions them as promising candidates for cancer therapy .

Case Study 1: Orexin Receptor Antagonism

A study demonstrated that 6-bromo-2-ethyl-1,2,3,4-tetrahydroisoquinoline effectively inhibited orexin receptor activity in vitro. This inhibition was correlated with reduced food intake in animal models, suggesting potential applications in treating obesity-related disorders .

Case Study 2: Neuroprotection

In another investigation focusing on neurodegenerative diseases, the compound showed protective effects against neuronal cell death induced by oxidative stress. This finding highlights its potential as a therapeutic agent in managing diseases like Alzheimer's .

Mecanismo De Acción

The mechanism of action of 6-Bromo-2-ethyl-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and ethyl group contribute to the compound’s binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects .

Comparación Con Compuestos Similares

Key Observations:

- Substituent Effects :

- Ethyl vs. Trifluoroacetyl (Position 2) : The ethyl group in the target compound offers steric bulk without strong electron-withdrawing effects, unlike the trifluoroacetyl group, which enhances electrophilicity and reactivity in acylation reactions .

- Bromine vs. Methoxy/Hydroxyl (Position 6) : Bromine’s electron-withdrawing nature increases stability toward oxidation compared to methoxy or hydroxyl groups, which are prone to metabolic conjugation .

Reactivity in Photoredox Catalysis:

Ethyl-substituted THIQ derivatives show slower dehydrogenation kinetics compared to phenyl-substituted analogs (e.g., 2-phenyl-THIQ) due to reduced aromatic stabilization of intermediates .

Actividad Biológica

6-Bromo-2-ethyl-1,2,3,4-tetrahydro-isoquinoline (CAS No. 1341034-57-8) is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. Isoquinoline derivatives, particularly tetrahydroisoquinolines (THIQs), have been recognized for their diverse pharmacological properties, including neuroprotective, anticancer, and antimicrobial activities. This article explores the biological activity of this compound through various studies and findings.

The molecular formula of 6-bromo-2-ethyl-1,2,3,4-tetrahydroisoquinoline is with a molecular weight of approximately 244.14 g/mol. The presence of bromine at the sixth position of the isoquinoline structure influences its reactivity and biological interactions.

Synthesis

The synthesis of 6-bromo-2-ethyl-1,2,3,4-tetrahydroisoquinoline typically involves cyclization reactions starting from readily available precursors. Methods may include reductive amination or other cyclization techniques that yield high purity and yield under optimized conditions .

Anticancer Activity

Research indicates that tetrahydroisoquinoline derivatives exhibit promising anticancer properties. For instance, studies have shown that certain THIQs can induce apoptosis in cancer cells through modulation of signaling pathways related to cell growth . Specific investigations into 6-bromo-2-ethyl-1,2,3,4-tetrahydroisoquinoline have demonstrated its potential to inhibit the proliferation of various tumor cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 6-Bromo-2-ethyl-1,2,3,4-tetrahydroisoquinoline | A549 (lung cancer) | 12.5 | |

| 6-Bromo-2-ethyl-1,2,3,4-tetrahydroisoquinoline | MCF7 (breast cancer) | 10.0 |

Neuroprotective Effects

Tetrahydroisoquinolines are also noted for their neuroprotective effects. They have been studied for their ability to inhibit acetylcholinesterase (AChE), which is crucial in the context of Alzheimer's disease. In vitro studies suggest that 6-bromo-2-ethyl-1,2,3,4-tetrahydroisoquinoline may serve as a multitarget ligand capable of modulating multiple pathways involved in neurodegeneration .

Antioxidant Properties

The antioxidant capacity of 6-bromo compounds has also been evaluated. Antioxidants are essential in mitigating oxidative stress-related diseases. Studies have indicated that this compound exhibits significant radical scavenging activity .

Case Studies

Several case studies highlight the biological activity of THIQs:

- Antimalarial Activity : A study evaluating various phenanthrene alkaloids found that certain derivatives exhibited strong antiplasmodial effects with IC50 values ranging from 1.07 to 7.41 µM against Plasmodium falciparum .

- Cytotoxicity Evaluation : In vitro cytotoxicity assays demonstrated that while some THIQ derivatives showed potent anticancer effects, they also maintained moderate toxicity profiles against non-cancerous cell lines .

Q & A

Q. What synthetic methodologies are effective for preparing 6-bromo-2-ethyl-1,2,3,4-tetrahydro-isoquinoline?

A common approach involves reductive amination or catalytic hydrogenation. For example, substituted tetrahydroisoquinolines can be synthesized by reducing nitrovinyl precursors with LiAlH₄ in THF (yield: 61%) followed by hydrogenation using Pd/C under H₂ . For brominated derivatives, bromine substituents are typically introduced via electrophilic substitution or coupling reactions. Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) is critical to improve yield and purity.

Q. How can researchers characterize the structural purity of this compound?

Combined spectroscopic techniques are essential:

- ¹H/¹³C NMR : Confirm the presence of the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and bromine-induced deshielding effects on aromatic protons.

- X-ray crystallography : Resolve molecular conformation and hydrogen-bonding interactions, as demonstrated for analogous brominated tetrahydroisoquinolines .

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 254.07 for C₁₁H₁₃BrN).

Q. What purification strategies are recommended for isolating this compound?

Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) is widely used . For polar byproducts, recrystallization in ethanol or methanol may enhance purity. Advanced techniques like preparative HPLC are advisable for resolving stereoisomers or closely related impurities.

Advanced Research Questions

Q. How does the ethyl substituent at position 2 influence the compound’s reactivity and biological activity?

The ethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration in neuropharmacological studies. Steric effects may modulate binding to enzyme active sites, as seen in SAR studies of tetrahydroisoquinoline derivatives targeting dopamine receptors . Comparative studies with methyl or unsubstituted analogs are necessary to validate these effects.

Q. What strategies resolve contradictions in spectroscopic data for brominated tetrahydroisoquinolines?

Discrepancies in NMR shifts (e.g., overlapping signals) can arise from dynamic conformational changes. Techniques include:

Q. How can crystallographic data inform the design of this compound derivatives?

X-ray structures reveal intramolecular interactions (e.g., C–H···Br, π-stacking) that stabilize specific conformations. For example, hydrogen bonding between the NH group and adjacent substituents can guide modifications to enhance binding affinity in receptor-ligand studies .

Q. What are the challenges in optimizing catalytic systems for asymmetric synthesis of this compound?

Chiral induction at the ethyl-bearing carbon requires tailored catalysts. For example, chiral auxiliaries or transition-metal complexes (e.g., Ru-BINAP) have been used for enantioselective reductions in related tetrahydroisoquinolines . Low enantiomeric excess (ee) due to steric hindrance from bromine may necessitate iterative catalyst screening.

Q. How does bromine substitution at position 6 affect electronic properties and reaction pathways?

Bromine acts as an electron-withdrawing group, directing electrophilic substitution to the para position. In cross-coupling reactions (e.g., Suzuki-Miyaura), the C–Br bond serves as a handle for functionalization with aryl/heteroaryl boronic acids . Computational studies (e.g., Hammett constants) can quantify its electronic effects.

Q. What safety protocols are critical for handling this compound?

Refer to SDS guidelines for brominated amines:

- Personal protective equipment (PPE) : Gloves, lab coat, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Methodological Guidance

Q. How to design a kinetic study for bromine displacement reactions in this compound?

Q. What computational tools predict the bioactivity of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.